REACTION_CXSMILES
|
O[O:2][S:3]([O-:5])=O.[K+].[C:7](#N)C.[Cl:10][C:11]1[CH:12]=[C:13]2[NH:20][C:19](SC)=[N:18][C:14]2=[N:15][C:16]=1[I:17]>O>[Cl:10][C:11]1[CH:12]=[C:13]2[NH:20][C:19]([S:3]([CH3:7])(=[O:5])=[O:2])=[N:18][C:14]2=[N:15][C:16]=1[I:17] |f:0.1|
|
Name
|
|
Quantity
|
20.8 g
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C(=NC1I)N=C(N2)SC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 18 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered through a sintered glass funnel
|
Type
|
CUSTOM
|
Details
|
the filtrate was partitioned between ethyl acetate and saturated sodium bisulfate
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(=NC1I)N=C(N2)S(=O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |